![molecular formula C18H19N5O5 B15172487 2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide](/img/structure/B15172487.png)
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide is a complex organic compound with a unique structure that combines a purine derivative with a phenoxy group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide typically involves multiple steps. The process begins with the preparation of the purine derivative, followed by the introduction of the phenoxy group and the acetamide moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Purine Derivative Synthesis: The purine derivative is synthesized through a series of reactions involving the introduction of the tetratritiopropyl group. This step often requires the use of protecting groups to prevent unwanted side reactions.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where the purine derivative reacts with a phenol derivative under basic conditions.
Acetamide Moiety Addition: The final step involves the reaction of the intermediate compound with an acetamide derivative, typically under acidic or basic conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide: Similar in structure but with different substituents.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: Shares a similar acetamide moiety but differs in the purine and phenoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C18H19N5O5 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2-[4-[2,6-dioxo-1-(2,2,3,3-tetratritiopropyl)purin-8-yl]phenoxy]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H19N5O5/c1-2-8-23-17(26)14-16(22-18(23)27)21-15(20-14)11-3-5-12(6-4-11)28-10-13(25)19-7-9-24/h3-6,24H,2,7-10H2,1H3,(H,19,25)/i1T2,2T2 |
InChI-Schlüssel |
ZFEVFLXJQFLSRF-WQUPFYEISA-N |
Isomerische SMILES |
[3H]C([3H])C([3H])([3H])CN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)OCC(=O)NCCO |
Kanonische SMILES |
CCCN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)OCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)
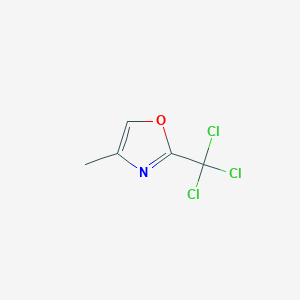
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
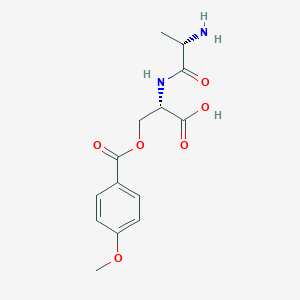

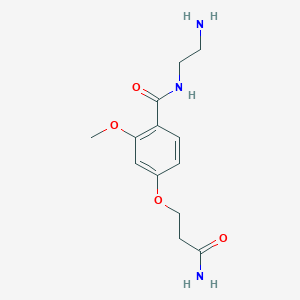
![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
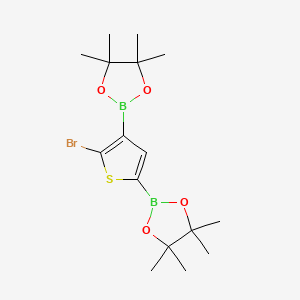
![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)
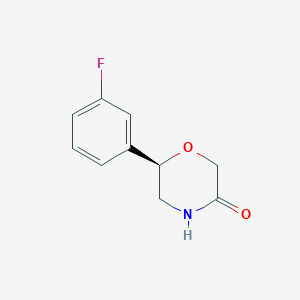
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-(4-morpholinylmethyl)-](/img/structure/B15172481.png)
